molecular formula C10H12O4 B082036 Mandelic acid, p-methoxy-, methyl ester CAS No. 13305-14-1

Mandelic acid, p-methoxy-, methyl ester

Cat. No. B082036
CAS RN: 13305-14-1
M. Wt: 196.2 g/mol
InChI Key: RXVKSXZEZOODTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mandelic acid, p-methoxy-, methyl ester is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a derivative of mandelic acid, which is a natural compound found in almonds and other fruits. Mandelic acid, p-methoxy-, methyl ester has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of mandelic acid, p-methoxy-, methyl ester is not fully understood, but it is believed to work by inhibiting the growth of bacteria. This compound has been shown to have antibacterial activity against a range of bacterial species, including Staphylococcus aureus and Escherichia coli. It is believed that the compound works by disrupting the bacterial cell membrane, leading to cell death.

Biochemical And Physiological Effects

Mandelic acid, p-methoxy-, methyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have analgesic properties, which may make it useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

One of the advantages of using mandelic acid, p-methoxy-, methyl ester in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a range of biochemical and physiological effects, which makes it useful in a variety of research applications. However, there are also some limitations to using this compound. For example, it can be toxic at high concentrations, which may limit its use in some experiments. In addition, it may not be suitable for use in certain types of assays or experiments.

Future Directions

There are many potential future directions for the use of mandelic acid, p-methoxy-, methyl ester in scientific research. One area of research that is currently being explored is the development of new antibacterial agents based on this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as cancer and neurodegenerative diseases. In addition, there is interest in using this compound as a starting material for the synthesis of new materials, such as biodegradable polymers. Overall, the potential applications of mandelic acid, p-methoxy-, methyl ester in scientific research are vast and varied.

Scientific Research Applications

Mandelic acid, p-methoxy-, methyl ester has been used in a variety of scientific research applications. One of the most common applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of other compounds. This compound has also been used in the development of new drugs and pharmaceuticals, particularly in the treatment of bacterial infections. It has also been used in the development of new materials, such as polymers and coatings.

properties

CAS RN

13305-14-1

Product Name

Mandelic acid, p-methoxy-, methyl ester

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

methyl 2-hydroxy-2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3

InChI Key

RXVKSXZEZOODTF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C(=O)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

246 mg of a mixture of methyl 5-chloro-2-methoxy-2-(4-methoxyphenyl)valerate with methyl methoxy-(4-methoxyphenyl)acetate was obtained from methyl hydroxy-(4-methoxyphenyl)acetate (724 mg) and 1-chloro-3-iodopropane (0.56 ml) by the same method as in Examples 85 and 86. Then, the ester mixture was hydrolyzed and amidated with tert-butyl carbazate according to the method in Examples 85 and 86 to obtain 32 mg of tert-butyl N′-[5-chloro-2-methoxy-2-(4-methoxyphenyl)pentanoyl]hydrazinecarboxylate and 122 mg of tert-butyl N′-[2-methoxy-2-(4-methoxyphenyl)acetyl]hydrazinecarboxylate.
Name
methyl 5-chloro-2-methoxy-2-(4-methoxyphenyl)valerate
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reactant
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0 (± 1) mol
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reactant
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Quantity
0.56 mL
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Reaction Step One

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